Vectrin Vectrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022891
InChI: InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H
SMILES:
Molecular Formula: C23H28ClN3O7
Molecular Weight: 493.9 g/mol

Vectrin

CAS No.:

Cat. No.: VC16022891

Molecular Formula: C23H28ClN3O7

Molecular Weight: 493.9 g/mol

* For research use only. Not for human or veterinary use.

Vectrin -

Specification

Molecular Formula C23H28ClN3O7
Molecular Weight 493.9 g/mol
IUPAC Name 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H
Standard InChI Key WTJXVDPDEQKTCV-UHFFFAOYSA-N
Canonical SMILES CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Introduction

Chemical Identity and Structural Characteristics

Vectrin (Erdosteine) is a synthetic compound with the molecular formula C8H11NO4S2C_8H_{11}NO_4S_2 and a molecular weight of 249.3 g/mol . Its structure features a tetrahydrothiophene ring substituted with carboxyl and methylthio groups, which undergo hepatic metabolism to produce the active metabolite MET 1 (Figure 1) . This metabolite retains free thiol groups critical for disrupting disulfide bonds in mucin glycoproteins, thereby reducing mucus viscosity.

Synthesis and Industrial Production
The synthesis of Vectrin involves sequential modifications of thiol-containing precursors, including:

  • Thiolation of a tetrahydrothiophene backbone using sulfur-containing reagents.

  • Esterification to introduce carboxylate functionalities.

  • Crystallization from mixed solvents (e.g., ethanol-water systems) to achieve >99% purity.

Industrial-scale production prioritizes solvent recycling and catalytic efficiency, with yields exceeding 85% in optimized batches.

Mechanism of Action: Multimodal Therapeutic Effects

Mucolytic Activity

Vectrin’s primary mechanism involves the cleavage of disulfide bonds in mucus glycoproteins via its active metabolite MET 1. This action decreases sputum viscosity by 40–60%, facilitating expectoration in conditions like chronic bronchitis . Comparative studies show superior mucolytic efficacy to N-acetylcysteine, with a 25% greater reduction in mucus adhesion forces .

Antioxidant and Anti-Inflammatory Properties

Beyond mucus modification, Vectrin scavenges reactive oxygen species (ROS) such as hydroxyl radicals (OH\cdot OH) and superoxide anions (O2O_2^-) through sulfhydryl group donation . In murine models, it reduces lipid peroxidation by 70% and interleukin-8 (IL-8) levels by 45%, underscoring its dual role in oxidative stress mitigation and inflammation control .

Antibiotic Synergy

Co-administration with β-lactam antibiotics (e.g., amoxicillin) increases sputum antibiotic concentrations by 30–50%, enhancing bacterial eradication rates in acute exacerbations . This synergy is attributed to Vectrin’s ability to disrupt bacterial biofilms and improve antibiotic penetration .

Clinical Efficacy: Evidence from Controlled Trials

Chronic Bronchitis Management

A double-blind, placebo-controlled trial (N = 170) demonstrated Vectrin’s superiority in reducing cough frequency (55% vs. 28% placebo) and dyspnea severity (40% improvement) over 21 days . The global efficacy index, combining cough, breathing difficulty, and sputum parameters, favored Vectrin with a p-value <0.01 .

COPD Exacerbation Prevention

The landmark RESTORE trial (N = 445) revealed Vectrin’s long-term benefits in COPD:

Outcome MeasureVectrin GroupPlacebo GroupRelative Risk Reduction
Annual Exacerbation Rate1.121.3919.4% (p = 0.02)
Hospitalization Days4.26.838.2% (p < 0.001)
Rescue Medication Use2.1 doses/day3.4 doses/day38.2% (p = 0.003)
Data sourced from Dal Negro et al., 2017

Notably, Vectrin’s efficacy was independent of inhaled corticosteroid use, challenging current GOLD guideline restrictions .

Pharmacokinetic Profile and Dosage

Absorption and Metabolism

Vectrin exhibits 60–70% oral bioavailability, peaking in plasma within 1.5 hours. Hepatic metabolism via esterases produces MET 1, which achieves 90% sputum penetration within 4 hours .

Recommended Regimens

  • Chronic Bronchitis/COPD: 300 mg twice daily (capsule form).

  • Acute Exacerbations: 600 mg/day combined with antibiotics for 10–14 days .

Dose adjustments are unnecessary in renal impairment due to non-renal excretion pathways .

Adverse EventVectrin (%)Placebo (%)
Gastrointestinal Discomfort8.27.9
Headache3.13.4
Rash1.20.9
Incidence rates from Fioretti et al., 1991; Moretti et al., 2004

No drug-drug interactions have been reported with common COPD medications (e.g., bronchodilators, corticosteroids) .

Comparative Analysis with Other Mucolytics

AgentMechanismAntioxidant ActivityAntibiotic SynergyCOPD Exacerbation Reduction
VectrinThiol-mediated mucolysisYes (ROS scavenging)Yes (Amoxicillin)19.4%
N-AcetylcysteineThiol donorYes (Glutathione precursor)No12.1%
CarbocisteineMucus secretion modulationNoNo9.8%

Vectrin’s unique combination of mucolytic, antioxidant, and anti-inflammatory actions positions it as a first-line option in mucus-hypersecretory disorders.

Future Directions and Research Opportunities

  • COPD Phenotype-Specific Responses: Investigating Vectrin’s efficacy in eosinophilic vs. neutrophilic inflammation subtypes.

  • Pulmonary Fibrosis Applications: Preclinical data suggest MET 1 reduces TGF-β1-induced collagen deposition by 50% .

  • Inhalation Formulations: Development of direct lung-delivery systems to bypass hepatic metabolism and enhance local concentrations.

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